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Compound of Interest

Compound Name: Centaurein

Cat. No.: B1235216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Centaurein
(5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-(((2S,3R,4S,5S,6R)-3,4,5-
trinydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one), a flavonoid
glycoside found in various plants of the Centaurea genus. This document compiles available
Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) data, outlines detailed experimental
protocols for spectroscopic analysis, and presents a generalized workflow for its isolation and
characterization.

Introduction to Centaurein

Centaurein, a flavone, is a natural product that has been identified in several plant species,
including those of the Asteraceae family.[1] As a flavonoid glycoside, its structure consists of a
flavone aglycone (jaceosidin) linked to a 3-D-glucopyranosyl moiety. The IUPAC name for
Centaurein is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-7-
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxychromen-4-one, and its
molecular formula is C24H26013.[2] The presence of multiple hydroxyl and methoxy groups on
its aromatic rings contributes to its potential biological activities, making its accurate
identification and characterization crucial for research in phytochemistry and drug discovery.

Mass Spectrometry (MS) Data
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Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Centaurein, aiding in its structural elucidation and identification in complex mixtures.
The data presented below corresponds to Liquid Chromatography-Mass Spectrometry (LC-MS)
analysis in negative ion mode.

Table 1: LC-MS/MS Data for Centaurein ([M-H]~)

Property Value Source

Precursor lon (m/z) 521.13 [2]

Molecular Formula C24H26013 [2]

Molecular Weight 522.5 g/mol [2]

lonization Mode Electrospray (ESI), Negative [2]

Key Fragment lons (m/z) 343.044312 (100.00%) [2]
521.126099 (83.68%) [2]
506.108093 (82.17%) [2]
300.027832 (24.66%) [2]

| | 328.008026 (17.05%) |[2] |

Sample Preparation: An isolated and purified sample of Centaurein is dissolved in a suitable
solvent, typically methanol or a methanol-water mixture, to a final concentration of
approximately 1-10 pg/mL. The solution is filtered through a 0.22 um syringe filter before
injection.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-
TOF) instrument (e.g., Bruker Maxis 1l HD Q-TOF), coupled with a liquid chromatography
system (e.g., UHPLC) is used for analysis.[2]

Chromatographic Conditions:

e Column: A reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.7 um patrticle size).
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e Mobile Phase: A gradient elution is typically employed, using (A) water with 0.1% formic acid
and (B) acetonitrile or methanol with 0.1% formic acid.

e Flow Rate: 0.2-0.4 mL/min.
e Injection Volume: 1-5 pL.

Mass Spectrometry Conditions:

lon Source: Electrospray lonization (ESI).
» Polarity: Negative ion mode is often used for flavonoids to generate the [M-H]~ ion.
e Scan Range: m/z 100-1000 for full scan mode.

o MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced
dissociation (CID) on the precursor ion (m/z 521.13) to generate fragment ions for structural
confirmation.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule
and is characteristic of the flavonoid chromophore system. Flavones typically exhibit two major
absorption bands: Band | (300-400 nm), corresponding to the B-ring cinnamoy! system, and
Band 1l (240-280 nm), related to the A-ring benzoyl system.

Table 2: UV-Vis Absorption Data for a Representative Flavonoid in Methanol

Absorption Corresponding
Band . Source
Maximum (Amax) Chromophore
B-ring (cinnamoyl
Band | ~350 nm [3]
system)

A-ring (benzoyl
Band Il ~267 nm [3]
system)
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Note: These values are for a closely related kaempferol derivative, as specific data for
Centaurein was not available in the searched literature. They are representative of this class of
flavonoids.[3]

Sample Preparation: A pure sample of Centaurein is dissolved in a UV-grade solvent, most
commonly methanol, to prepare a dilute stock solution. The concentration is adjusted to ensure
the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Measurement Procedure:

The spectrophotometer is calibrated using a cuvette containing the pure solvent (methanol)
as a blank.

The sample solution is placed in a quartz cuvette.

The absorption spectrum is recorded over a wavelength range of 200-600 nm.

The wavelengths of maximum absorbance (Amax) for Band | and Band Il are identified from
the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules, providing detailed information about the carbon-hydrogen framework. While
it is known that *H NMR and 3C NMR are used to characterize Centaurein, a complete,
assigned data table was not available in the reviewed literature. The general protocol for such
an analysis is provided below.

Sample Preparation: Approximately 5-10 mg of pure Centaurein is dissolved in 0.5-0.7 mL of a
deuterated solvent, such as deuterated methanol (CDsOD) or dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift
referencing (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire
the spectra.

Data Acquisition: A suite of NMR experiments is performed to fully assign the structure:

e H NMR: Provides information on the chemical environment, multiplicity (splitting), and
integration (number of protons).

e 13C NMR: Shows the number and type of carbon atoms in the molecule.
e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): Identifies proton-proton (*H-H) couplings within the
same spin system.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds, which is crucial for connecting different fragments of
the molecule.

Visualization of Experimental Workflow

A specific signaling pathway for Centaurein is not well-documented. Therefore, a diagram
illustrating the general workflow for the isolation and spectroscopic analysis of Centaurein from
a plant source provides a more practical visualization for researchers.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1235216?utm_src=pdf-body
https://www.benchchem.com/product/b1235216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Plant Material
(e.g., Centaurea sp.)

olvent

Extraction
(Methanol/Ethanol)

'

Filtration &
Concentration

__ @ =
Crude Extract

nitial Purification

Column Chromatography
(Silica Gel or Sephadex)

'

Fraction Collection
& TLC Analysis

ine Purification

Preparative HPLC
(C18 Column)

rm—————————-— Pure Centaurein

I
Cha{acterization Characterization
I

Spelctroscu:)pic Analysis
|

|
I
Characterization :
I
1

Click to download full resolution via product page

Caption: Workflow for Isolation and Spectroscopic Characterization of Centaurein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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